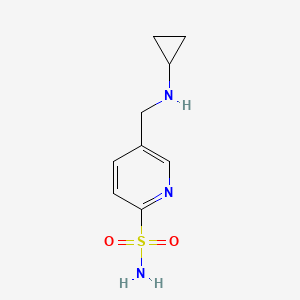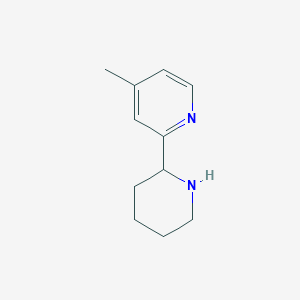![molecular formula C15H21F3N4O5S B13571122 Tert-butyl4-[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]-1,4-diazepane-1-carboxylate](/img/structure/B13571122.png)
Tert-butyl4-[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]-1,4-diazepane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl4-[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]-1,4-diazepane-1-carboxylate is a complex organic compound with a molecular weight of 412.39 g/mol . It is characterized by the presence of a trifluoromethanesulfonyloxy group attached to a pyrimidinyl ring, which is further connected to a diazepane ring structure. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
The synthesis of tert-butyl4-[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]-1,4-diazepane-1-carboxylate typically involves multiple steps. One common synthetic route includes the reaction of tert-butyl 4-(pyrimidin-2-yl)-1,4-diazepane-1-carboxylate with trifluoromethanesulfonic anhydride under controlled conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The product is then purified using standard techniques like column chromatography.
Chemical Reactions Analysis
Tert-butyl4-[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonyloxy group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced using common reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) can be used to oxidize specific functional groups within the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tert-butyl4-[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]-1,4-diazepane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl4-[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethanesulfonyloxy group is known to be a good leaving group, which facilitates various substitution reactions. The pyrimidinyl and diazepane rings provide structural stability and influence the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar compounds to tert-butyl4-[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]-1,4-diazepane-1-carboxylate include:
Tert-butyl 4-[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]piperazine-1-carboxylate: This compound has a similar structure but with a piperazine ring instead of a diazepane ring.
Tert-butyl 4-{methyl[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]amino}piperidine-1-carboxylate: Another structurally related compound with a piperidine ring.
The uniqueness of this compound lies in its specific ring structure and the presence of the trifluoromethanesulfonyloxy group, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C15H21F3N4O5S |
|---|---|
Molecular Weight |
426.4 g/mol |
IUPAC Name |
tert-butyl 4-[4-(trifluoromethylsulfonyloxy)pyrimidin-2-yl]-1,4-diazepane-1-carboxylate |
InChI |
InChI=1S/C15H21F3N4O5S/c1-14(2,3)26-13(23)22-8-4-7-21(9-10-22)12-19-6-5-11(20-12)27-28(24,25)15(16,17)18/h5-6H,4,7-10H2,1-3H3 |
InChI Key |
GMNFVOSWRXBDMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)C2=NC=CC(=N2)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


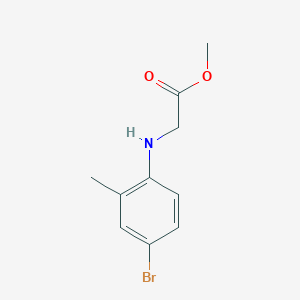
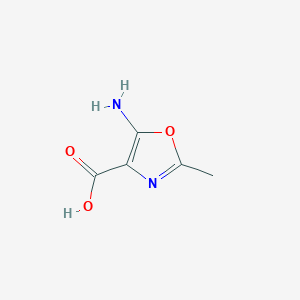

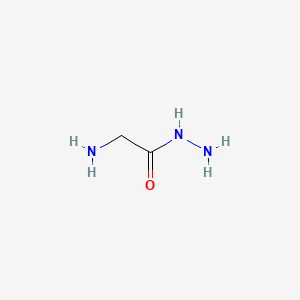

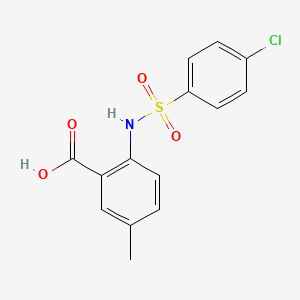
![rac-tert-butyl N-{[(1R,3S)-3-(aminomethyl)cyclohexyl]methyl}carbamate](/img/structure/B13571069.png)
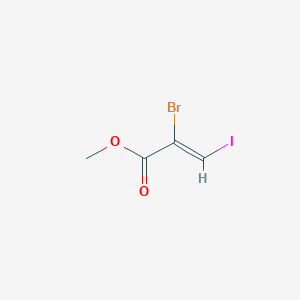
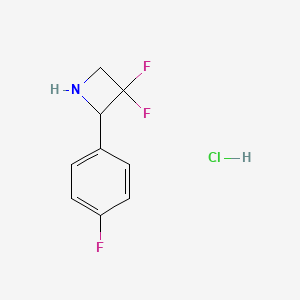
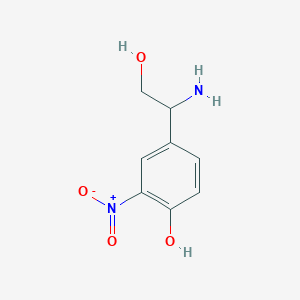
![2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl 2-(phenylformamido)acetate](/img/structure/B13571091.png)
aminedihydrochloride](/img/structure/B13571104.png)
